Methyl 2-(phthalimidooxy)propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7(12(16)17-2)18-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDWUYTGIKAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Phthalimidooxy Compounds
Fundamental Synthetic Routes to Methyl 2-(phthalimidooxy)propionate and Its Analogues
The construction of the core structure of this compound and related compounds can be achieved through classical organic reactions, namely nucleophilic substitution and esterification or transesterification.
Nucleophilic Substitution Pathways for Phthalimidooxy Ether Formation
The formation of the phthalimidooxy ether linkage is a key step in the synthesis of these compounds. This is often accomplished via nucleophilic substitution reactions. A common strategy involves the reaction of an alkoxide with an appropriate alkyl halide, a method known as the Williamson ether synthesis. masterorganicchemistry.com In the context of this compound, this would involve the reaction of a salt of N-hydroxyphthalimide (NHPI) with a methyl 2-halopropionate.
The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. masterorganicchemistry.com Primary alkyl halides are preferred as they are more susceptible to the desired S(_N)2 attack. masterorganicchemistry.com The use of secondary or tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether product. masterorganicchemistry.comlibretexts.org The alkoxide nucleophile is typically generated by treating the corresponding alcohol with a strong base, such as sodium hydride. libretexts.org
In a general sense, nucleophilic substitution reactions are fundamental for interconverting functional groups. libretexts.org For instance, an alkyl halide can be transformed into an ether. libretexts.org However, the basicity of the alkoxide can promote elimination as a side reaction. libretexts.org To circumvent this, an alcohol can be used as the nucleophile in the presence of a weak base to neutralize the acid formed during the reaction. libretexts.org
Esterification and Transesterification Strategies
The methyl ester group in this compound can be introduced via esterification or transesterification. Esterification typically involves the reaction of the corresponding carboxylic acid, 2-(phthalimidooxy)propanoic acid, with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. ceon.rsmdpi.com The reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. youtube.com
Factors influencing the rate and yield of esterification include the amount of catalyst, the structure of the alcohol, the molar ratio of acid to alcohol, and the temperature. ceon.rs For instance, in the esterification of propanoic acid, increasing the molar ratio of alcohol to acid and increasing the temperature generally leads to higher yields of the ester. ceon.rs
Transesterification offers an alternative route where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of a catalyst. While less common for the direct synthesis of this compound, it remains a viable strategy in related systems.
A study on the esterification of propanoic acid with various alcohols demonstrated that the reactivity of the alcohol decreases in the order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net The maximum yield of n-propyl propanoate (96.9%) was achieved at a molar ratio of propanoic acid/1-propanol/catalyst of 1/10/0.20 at 65°C after 210 minutes. ceon.rsresearchgate.net
| Reaction Parameter | Optimal Condition/Observation | Reference |
| Alcohol Reactivity Order | 1-butanol > 1-propanol > ethanol > 2-propanol | researchgate.net |
| Molar Ratio (Acid:Alcohol) | Increasing ratio increases rate and yield | ceon.rsresearchgate.net |
| Temperature | Increasing temperature increases rate and yield | ceon.rs |
| Catalyst (H₂SO₄) | Increased amount enhances reaction rate | ceon.rs |
Innovative Carbon-Oxygen and Carbon-Nitrogen Bond-Forming Reactions
Beyond traditional methods, the field of organic synthesis has seen the emergence of innovative radical-mediated reactions for the construction of C-O and C-N bonds, which are directly applicable to the synthesis of phthalimidooxy compounds.
Radical-Mediated Coupling Processes
Radical-mediated reactions offer powerful and often complementary approaches to ionic reactions for bond formation. These processes typically involve the generation of highly reactive radical intermediates that can participate in coupling reactions.
A significant advancement in the synthesis of phthalimidooxy compounds is the development of metal-free direct radical-radical cross-coupling reactions. researchgate.net One such method involves the reaction of N-hydroxyphthalimides with azo compounds. This approach is cost-effective and proceeds without the need for an external oxidant or additive, affording phthalimidooxy compounds in moderate to excellent yields (up to 92%). researchgate.net The reaction demonstrates good tolerance for both nitrile-containing and non-nitrile-containing azo compounds and is believed to proceed through a radical pathway. researchgate.net
The key intermediate in many of these reactions is the phthalimide-N-oxyl (PINO) radical, which is generated from N-hydroxyphthalimide (NHPI). researchgate.net The PINO radical is a catalytically active species capable of abstracting a hydrogen atom. researchgate.net
Oxidative cross-coupling reactions provide another avenue for the formation of the N-O bond in phthalimidooxy compounds. These reactions often utilize an oxidant to generate radical intermediates, which then couple to form the desired product.
A notable example is the cross-dehydrogenative C-O coupling of N-hydroxyimides with various organic substrates. researchgate.net In these reactions, the phthalimide-N-oxyl (PINO) radical, generated from NHPI in the presence of an oxidant, abstracts a hydrogen atom from a suitable C-H bond to form a carbon-centered radical. researchgate.netnih.gov The subsequent recombination of the PINO radical with the carbon-centered radical yields the phthalimidooxy product. researchgate.net This strategy has been successfully applied to the coupling of NHPI with ketones, esters, and carboxylic acids. researchgate.net
Various oxidants can be employed, including ceric ammonium (B1175870) nitrate (B79036) (CAN), PhI(OAc)₂, KMnO₄, Mn(OAc)₃·2H₂O, and Pb(OAc)₄. researchgate.net A metal-free approach utilizes tert-butyl hydroperoxide (t-BuOOH) as the oxidant and tetra-n-butylammonium iodide as a catalyst to facilitate the cross-coupling of NHPI with benzylic and allylic hydrocarbons. dntb.gov.ua More recently, electrochemical methods have been developed for the generation of the PINO radical and its subsequent C-O coupling with alkenes bearing an allylic hydrogen atom. nih.gov
| Reaction Type | Key Reagents | Substrates | Key Intermediate | Reference |
| Metal-Free Radical-Radical Cross-Coupling | N-hydroxyphthalimides, Azo compounds | Azo compounds | Phthalimide-N-oxyl (PINO) radical | researchgate.net |
| Oxidative Cross-Coupling | N-hydroxyphthalimide, Oxidant (e.g., CAN, TBHP) | Ketones, Esters, Carboxylic acids, Hydrocarbons | Phthalimide-N-oxyl (PINO) radical | researchgate.netdntb.gov.ua |
| Electrochemical Oxidative Cross-Coupling | N-hydroxyphthalimide, Alkene | Alkenes with allylic hydrogen | Phthalimide-N-oxyl (PINO) radical | nih.gov |
Photoredox Catalysis in Deoxygenative Arylation Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of phthalimidooxy compounds, this technology is particularly relevant for reactions involving N-(acyloxy)phthalimides. These reagents can serve as precursors to alkyl radicals through a photoredox-mediated decarboxylation process.
A notable application is the dual decarboxylative coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides derived from aliphatic carboxylic acids. rsc.org This reaction, often catalyzed by ruthenium-based photosensitizers in conjunction with a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds via a radical mechanism. rsc.org The process allows for the efficient formation of alkylated styrene (B11656) derivatives with high regio- and stereoselectivity. rsc.org Mechanistic studies suggest that the reaction follows a Ru(I)/Ru(II) catalytic cycle, where DABCO acts as both a base and a single electron transfer co-catalyst. rsc.org This strategy highlights the potential of using photoredox catalysis to generate alkyl radicals from readily available carboxylic acids via their N-(acyloxy)phthalimide derivatives, which can then be used in various synthetic transformations, including arylation reactions.
Multicomponent Reaction (MCR) Integration
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity.
The Passerini reaction is a well-known MCR that typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-hydroxy carboxamides. organic-chemistry.org Recent research has successfully demonstrated that phthalimide (B116566) and its derivatives can serve as effective substitutes for the traditional carboxylic acid component. organic-chemistry.orgacs.orgnih.gov This innovation introduces a novel NH-based acidic component into the Passerini reaction framework, expanding its synthetic utility. acs.orgnih.gov
Phthalimide is an advantageous building block due to its high thermal and oxidative stability and resistance to various solvents. organic-chemistry.orgacs.orgnih.gov The reaction proceeds by activating the aldehyde through the acidic N-H moiety of phthalimide, which enhances the carbonyl's electrophilicity. acs.org This is followed by a nucleophilic attack from the isocyanide. A subsequent intramolecular rearrangement yields the final α-acyloxy amide-like product. acs.org Studies have shown that the reaction tolerates a wide range of aldehydes and isocyanides, with optimal conditions often involving heating in a solvent like dichloromethane (B109758) (DCM). organic-chemistry.org
| Aldehyde Component | Isocyanide Component | Phthalimide Derivative | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Phthalimide | DCM | 80 | Good | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Phthalimide | DCM | 80 | Moderate-Good | organic-chemistry.orgacs.org |
| Furfural | Benzyl (B1604629) isocyanide | 4-Nitrophthalimide | DCM | 80 | Moderate | organic-chemistry.orgacs.org |
This methodology not only provides a straightforward route to complex molecules but also allows for the synthesis of compounds that are otherwise difficult to access. acs.org The resulting phthalimido-containing products can be further modified, for instance, by cleaving the phthalimide group to yield α-amidine or α-amide alcohols. acs.org
Nitrogen Functionalization via Alkylation and Acylation
Direct functionalization of the nitrogen atom of the imide group is a cornerstone of phthalimidooxy chemistry. Several advanced methods have been developed to achieve this transformation efficiently and under various conditions.
The Gabriel synthesis is a classic and reliable method for preparing primary amines, which proceeds through the N-alkylation of potassium phthalimide with a primary alkyl halide. byjus.comkhanacademy.orgvedantu.com The initial step involves the deprotonation of phthalimide by a base like potassium hydroxide (B78521) or potassium carbonate to form the highly nucleophilic phthalimide anion. byjus.commasterorganicchemistry.com This anion then displaces a halide from an alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. byjus.comlibretexts.org The primary amine is subsequently liberated from the N-alkylphthalimide by hydrazinolysis or acidic/basic hydrolysis. byjus.commasterorganicchemistry.com A key advantage of this method is the prevention of over-alkylation, a common issue when using ammonia (B1221849) directly. byjus.com
Contemporary adaptations have aimed to improve the environmental footprint and efficiency of the Gabriel synthesis. One significant development is the use of mechanochemistry, where the N-alkylation is performed by ball milling under solvent-free conditions. beilstein-journals.org This technique has been shown to be effective for the alkylation of various imides with alkyl halides, providing good yields and representing a greener alternative to traditional solution-based methods. beilstein-journals.org
Ionic liquids (ILs) have gained prominence as alternative reaction media due to their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. The N-alkylation of imides, including phthalimide, can be performed efficiently in ionic liquids. organic-chemistry.orgorganic-chemistry.org These reactions typically involve an alkyl halide and a base, such as potassium hydroxide, in an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). rsc.org
The use of ionic liquids can lead to enhanced reaction rates and selectivity. organic-chemistry.orgorganic-chemistry.org For certain systems, the product can be easily separated by simple decantation, as it may form a separate layer from the ionic liquid medium. rsc.org This simplifies the workup procedure and allows for the potential recycling of the ionic liquid. This method is applicable to a variety of N-acidic heterocyclic compounds. organic-chemistry.orgorganic-chemistry.org
| Imide | Alkylating Agent | Base | Medium | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| Phthalimide | Alkyl Halides | Potassium Hydroxide | Ionic Liquid | Mild | Convenient, efficient, selective | organic-chemistry.orgorganic-chemistry.org |
| Succinimide | Alkyl Halides | Potassium Hydroxide | Ionic Liquid | Mild | Successful alkylation | organic-chemistry.orgorganic-chemistry.org |
| Aromatic Cyclic Imides | Alkyl Halides | Cesium Carbonate | Anhydrous DMF | 20-70°C | Efficient and simple | organic-chemistry.org |
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and N-alkylated imides, with a characteristic inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgmissouri.eduwikipedia.org The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
In the context of phthalimidooxy synthesis, an alcohol is reacted with phthalimide as the nucleophile in the presence of the Mitsunobu reagents. organic-chemistry.orgmissouri.edu The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by the phthalimide anion in an SN2 fashion. missouri.edu This method is particularly valuable as it allows for the direct N-alkylation of phthalimide using alcohols, which are often more readily available or synthetically accessible than the corresponding alkyl halides. The reaction proceeds under mild, neutral conditions and is noted for its stereospecificity, making it a key tool in natural product synthesis and the preparation of chiral molecules. missouri.edunih.gov
Photo-Induced Chemical Transformations and Denitrification Strategies
Photo-induced reactions offer a powerful and mild approach for the generation of reactive intermediates from N-alkoxyphthalimides. These methods often proceed under visible light irradiation, providing an alternative to harsher thermal conditions. acs.org The core of these transformations lies in the photochemical activation of the N-alkoxyphthalimide moiety, which can lead to the formation of alkoxy radicals. acs.orgkaist.ac.kr
A notable strategy in this context is the photoinduced electron-transfer (PET) promoted redox fragmentation of N-alkoxyphthalimides. acs.org This process can proceed through a concerted intramolecular fragmentation, offering distinct synthetic advantages. acs.org While the term "denitrification" in a classical biological sense is not directly applicable, in a broader chemical context, it can be related to denitrogenative coupling reactions where a nitrogen-containing group is eliminated. For instance, asymmetric nickel-catalyzed denitrogenative transannulation has been used to construct axially chiral C–N atropisomers, showcasing a strategy where a nitrogen-containing heterocycle undergoes transformation. Although not a direct synthesis of this compound, it highlights the principle of using nitrogen-containing precursors in advanced synthetic strategies.
The photolysis of N-alkoxyphthalimides can generate alkoxy radicals, which can then undergo further reactions such as β-scission or hydrogen atom transfer to produce carbon-centered radicals. acs.org These radical intermediates are key to the synthetic utility of N-alkoxyphthalimides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Mechanistic Investigations and Reaction Kinetic Analysis
A thorough understanding of the reaction mechanisms, including the nature of intermediates and the kinetics of bond formation, is crucial for optimizing synthetic protocols and controlling product outcomes.
Characterization of Radical Intermediates and Reaction Pathways
The utility of N-alkoxyphthalimides, including this compound, as radical precursors is well-established. nih.gov Upon single-electron reduction, these compounds undergo N-O bond cleavage to generate alkoxy radicals. acs.org The phthalimide N-oxyl (PINO) radical is a key intermediate in many of these transformations. wikipedia.org The generation of these radicals can be achieved under various conditions, including photochemically, thermally, or through the use of redox-active catalysts. acs.orgnih.gov
Once formed, the alkoxy radical derived from this compound can undergo several reaction pathways. A prominent pathway is β-scission, which would lead to the formation of a methyl radical and methyl pyruvate. Alternatively, the alkoxy radical can participate in hydrogen atom transfer (HAT) reactions, either intramolecularly or intermolecularly, to generate a new carbon-centered radical. acs.org The specific pathway followed depends on the reaction conditions and the structure of the substrate.
The resulting carbon-centered radicals are versatile intermediates that can be trapped by various radical acceptors, leading to the formation of new C-C bonds. For example, these radicals can add to alkenes in a process known as hydroesterification, demonstrating anti-Markovnikov selectivity. nih.gov
Kinetic and Thermodynamic Parameters of Bond Formation
The formation of the N-O bond in N-alkoxyphthalimides is a critical step in their synthesis. The thermodynamics of the dissolution of N-hydroxyphthalimide (NHPI), a key precursor, in various solvents has been studied, indicating that the dissolution process is generally endothermic and entropy-driven. researchgate.net
The bond dissociation energy (BDE) of the N-O bond in N-alkoxyphthalimides is a crucial thermodynamic parameter that influences their reactivity as radical precursors. Theoretical calculations have shown that the N-O BDE in N-methoxysuccinimide is significantly increased relative to simpler alkoxyamines due to the inductive effect of the carbonyl groups, with an average calculated BDE of 72.8 kcal/mol. nsf.gov For comparison, the BDE of the PINO-H bond in N-hydroxyphthalimide is reported to be in the range of 88–90 kcal/mol. wikipedia.org The N-O single-bond BDEs in a series of N,N,O-trisubstituted hydroxylamines have been calculated to be 5-15 kcal/mol higher than the generic value of 48 kcal/mol often cited. nih.gov
| Reaction/Process | Compound/Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cross-dehydrogenative Coupling | 1,2-diphenylethanone, N-hydroxyphthalimide | CH₂Cl₂ | Room Temp | 92 | nih.gov |
| N-Alkoxyphthalimide Synthesis | Tertiary Alcohols, N-hydroxyphthalimide | CH₂Cl₂ | Not Specified | Fair to Good | researchgate.net |
| N-Alkoxyphthalimide Synthesis | N-hydroxyphthalimide, Alkyl Halides | DMF | Room Temp | High | bohrium.com |
Stereochemical Control and Selectivity in Synthetic Operations
Achieving stereochemical control in reactions involving radical intermediates is a significant challenge in organic synthesis. The stereochemical outcome of a radical reaction is often determined by the planarity of the radical intermediate. pressbooks.pubchemistrysteps.comlibretexts.orgyoutube.com If a chiral center is generated from a trigonal planar radical, a racemic mixture of enantiomers is typically expected, as the incoming reagent can attack from either face with equal probability. pressbooks.pubchemistrysteps.comlibretexts.orgyoutube.comlumenlearning.com
However, stereoselectivity can be achieved in radical additions to alkenes. For example, the radical addition to alkynes can yield predominantly the thermodynamically more stable E-alkenes, though methods for the selective synthesis of Z-alkenes have also been developed. researchgate.net The facial selectivity of radical additions to certain chiral alkenes can be influenced by steric factors that protect one face of the double bond. duke.edu
In the context of propionate (B1217596) derivatives, stereocontrolled synthesis is crucial for accessing specific isomers of complex molecules. Strategies for the stereoselective synthesis of propionate-derived trisubstituted alkene motifs have been developed, utilizing chiral catalysts to control the formation of both E and Z isomers. nih.gov If a radical reaction is performed on a molecule that already contains a chiral center that is not involved in the reaction, a mixture of diastereomers may be formed, and these may not be produced in equal amounts due to the influence of the existing stereocenter. chemistrysteps.com
Molecular Architecture and Derivative Exploration of Phthalimidooxy Propionates
Design Principles for Phthalimidooxy Analogues
The design of phthalimidooxy analogues is guided by established principles of medicinal chemistry, aiming to enhance biological activity and refine physicochemical properties. The phthalimide (B116566) moiety, a key structural feature, is recognized for its ability to cross biological membranes due to its lipophilic and neutral characteristics. japsonline.com This intrinsic property makes it an attractive starting point for drug design.
Key design strategies often involve:
Structural Simplification and Core Transformation: Complex natural product structures can be simplified to the more synthetically accessible phthalimide core. This approach aims to retain the essential pharmacophoric features while improving synthetic feasibility. nih.gov
Introduction of Functional Groups: The incorporation of various substituents on the phthalimide ring or the propionate (B1217596) side chain can modulate electronic properties, solubility, and interactions with biological targets. For instance, the introduction of aromatic rings can facilitate π-π stacking interactions, while hydrogen bond donors and acceptors can enhance target binding. nih.gov
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. This can lead to improved potency, selectivity, or metabolic stability.
Molecular Hybridization: Combining the phthalimide scaffold with other known pharmacophores can result in hybrid molecules with novel or enhanced biological activities. japsonline.com
The overarching goal is to systematically explore the structure-activity relationship (SAR), where the impact of structural variations on the biological activity of the molecule is carefully analyzed. This analysis helps in identifying the key structural motifs responsible for the desired effects and guides the design of more potent and selective analogues. japsonline.com
Synthesis and Structural Elucidation of Substituted Derivatives
The synthesis of substituted derivatives of methyl 2-(phthalimidooxy)propionate is a critical step in exploring its chemical space. Various modifications can be introduced at different positions of the molecule, leading to a diverse library of compounds for further investigation.
The alpha-carbon of the propionate moiety is a key position for introducing structural diversity. Modifications at this position can significantly influence the stereochemistry and biological activity of the resulting compounds. Synthetic strategies often involve the use of α-amino acid precursors or α-imino esters. researchgate.net For instance, the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor for α-amino acids, has been achieved through the nitrosation-oximation of substituted malonic esters. researchgate.net
The introduction of different alkyl or aryl groups at the alpha-carbon can be achieved through various organic reactions. For example, processes for preparing 2-methyl-2'-phenylpropionic acid derivatives have been developed, highlighting the feasibility of introducing substituents at this position. google.com
Table 1: Examples of Variations at the Propionate Alpha-Carbon
| Derivative Name | Modification at Alpha-Carbon | Synthetic Precursor/Method |
| Methyl 2-methyl-2-phenylpropionate | Phenyl group | Not specified |
| Methyl 2-hydroxyimino-3-phenyl-propionate | Phenyl group (via hydroxyimino) | Nitrosation-oximation of malonic esters researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
The phthalimide ring system offers multiple sites for modification, allowing for the fine-tuning of the molecule's properties. Substituents can be introduced on the benzene (B151609) ring of the phthalimide moiety to alter its electronic and steric characteristics. Palladium-catalyzed denitrogenative carbonylation of aryl 1,2,3-benzotriazin-4(3H)-ones has emerged as an efficient method for the one-step synthesis of substituted phthalimides. acs.org This method demonstrates good functional group tolerance, allowing for the incorporation of various substituents. acs.org
Table 2: Examples of Phthalimide Ring Modifications
| Substituent | Position on Benzotriazinone Ring | Resulting Phthalimide | Reference |
| Methoxy | 4 | 4-Methoxyphthalimide | acs.org |
| Methoxy | 5 | 5-Methoxyphthalimide | acs.org |
| Fluoro | 4 | 4-Fluorophthalimide | acs.org |
| Chloro | 5 | 5-Chlorophthalimide | acs.org |
This table is based on the synthesis of phthalimides from substituted benzotriazinones and illustrates the potential for ring modification.
The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce novel structural features and modulate biological activity. nih.gov In the context of phthalimidooxy propionates, heterocyclic rings can be incorporated in place of or as substituents on the phthalimide ring or the propionate side chain. The introduction of nitrogen-containing aromatic heterocycles is particularly common as it can introduce additional hydrogen bond donors and acceptors. nih.gov
The design of such derivatives involves considering the spatial arrangement and electronic properties of the incorporated heterocyclic ring to ensure favorable interactions with biological targets. While specific examples of heterocyclic ring incorporation directly onto the this compound scaffold are not detailed in the provided search results, the general principles of incorporating five- to seven-membered cycloalkanes or other heterocyclic systems are well-established in medicinal chemistry. google.com
The phthalimidooxy moiety is part of a broader class of N-oxy imide compounds. Comparing its properties with those of its succinimidooxy and naphthalimidooxy analogues provides valuable insights into the role of the cyclic imide structure.
Naphthalimidooxy Analogues: The naphthalimide system contains a larger, more extended aromatic system compared to phthalimide. This increased aromatic surface area can lead to enhanced π-π stacking interactions with biological targets. The synthesis of polysubstituted naphthalimide derivatives has been reported, indicating the feasibility of exploring this scaffold. acs.org
The choice between these different imidooxy moieties depends on the specific therapeutic target and the desired physicochemical properties. The phthalimide framework is often favored for its balanced lipophilicity and synthetic accessibility. japsonline.com
Enantiomeric Synthesis and Stereoisomeric Analysis
The alpha-carbon of the propionate moiety in this compound is a chiral center, meaning the molecule can exist as two enantiomers (R and S forms). The biological activity of these enantiomers can differ significantly, making their separation and stereoselective synthesis a crucial aspect of research.
The enantioselective synthesis of related compounds, such as arylglycine derivatives, has been achieved using palladium(II)-catalyzed reactions with chiral ligands. researchgate.net This suggests that similar strategies could be applied to the asymmetric synthesis of this compound.
The decomposition of methyl S-(−)-2-(chlorocarbonyloxy)propionate has been studied, highlighting the importance of controlling stereochemistry during synthesis, as racemization can occur under certain conditions. researchgate.net
X-ray crystallography is a powerful technique for the structural elucidation of these molecules, including the determination of their absolute stereochemistry. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate has been determined, providing detailed information about its three-dimensional arrangement. researchgate.net This type of analysis is essential for understanding how the different stereoisomers interact with their biological targets.
Synthesis of Enantiopure Methyl 2-(phthalimidooxy)propionates
The synthesis of enantiopure methyl 2-(phthalimidooxy)propionates can be achieved through several synthetic strategies, primarily involving the reaction of N-hydroxyphthalimide (NHPI) with a suitable chiral precursor of methyl 2-halopropionate. A common and efficient method is the nucleophilic substitution reaction where N-hydroxyphthalimide acts as a nucleophile.
One established route for preparing N-alkoxyphthalimides involves the reaction of N-hydroxyphthalimide with alkyl halides in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like N,N-dimethylformamide (DMF). tandfonline.com This method is known for its high yields and clean reaction profiles. tandfonline.com For the synthesis of enantiopure this compound, this would involve using an enantiomerically pure form of a methyl 2-halopropionate, for instance, (S)-methyl 2-chloropropionate or (R)-methyl 2-chloropropionate.
The general reaction scheme is as follows: N-hydroxyphthalimide is deprotonated by the base to form a phthalimidooxy anion. This anion then acts as a nucleophile, attacking the chiral carbon of the enantiopure methyl 2-halopropionate, leading to the displacement of the halide and the formation of the desired product with inversion of stereochemistry. The use of a non-nucleophilic base like DBU is crucial to avoid side reactions. tandfonline.com
Alternatively, the Mitsunobu reaction provides another pathway. researchgate.net This reaction involves the use of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with an acidic component. researchgate.net In this context, an enantiopure methyl 2-hydroxypropionate (methyl lactate) could be reacted with N-hydroxyphthalimide. This method generally proceeds with inversion of configuration at the chiral center of the alcohol.
The choice of starting material is critical for achieving high enantiopurity in the final product. For example, enantiomerically pure 2-chloropropionic acid can be synthesized from L-alanine through diazotization and chlorination reactions. researchgate.net This chiral acid can then be esterified to yield the required methyl 2-chloropropionate.
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| N-hydroxyphthalimide, (S)-methyl 2-chloropropionate | DBU | DMF | High | tandfonline.com |
| N-hydroxyphthalimide, (R)-methyl 2-hydroxypropionate | TPP, DEAD | THF | Moderate to High | researchgate.net |
Diastereoselective and Enantioselective Methodologies
Achieving diastereoselectivity and enantioselectivity in the synthesis of methyl 2-(phthalimidooxy)propionates can be approached through several advanced synthetic methodologies. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One potential diastereoselective approach involves the use of chiral auxiliaries attached to the propionate moiety. The auxiliary can direct the approach of the N-hydroxyphthalimide nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
Enantioselective methods often rely on the use of metal-based or organocatalysts. For instance, a catalytic asymmetric synthesis could be envisioned where a prochiral substrate, such as methyl 2-(arylsulfonyloxy)propionate, undergoes substitution with N-hydroxyphthalimide in the presence of a chiral catalyst. The catalyst would form a chiral complex with the substrate, thereby creating a chiral environment that favors the formation of one enantiomer over the other.
Another powerful strategy for constructing chiral centers is through the stereoselective opening of epoxides. nih.gov A synthetic route could be designed starting from a prochiral allylic alcohol, which is then subjected to an asymmetric epoxidation, such as the Sharpless asymmetric epoxidation, to produce a chiral epoxide. nih.gov Subsequent regioselective opening of this epoxide with a phthalimidooxy nucleophile would yield a precursor that can be converted to the target molecule. The stereochemistry of the final product is controlled by the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction.
For example, the synthesis could start with a chiral epoxy-ester. The regioselective cleavage of the oxirane ring with a suitable nucleophile can lead to the formation of the desired propionate structure with controlled stereochemistry. nih.gov
| Methodology | Key Reagents/Catalysts | Stereochemical Control | Potential Outcome | Reference |
| Chiral Auxiliary | Evans auxiliary, Oppolzer's sultam | Steric hindrance from the auxiliary | High diastereomeric excess | |
| Catalytic Asymmetric Synthesis | Chiral ligand-metal complex | Formation of a chiral catalyst-substrate complex | High enantiomeric excess | |
| Asymmetric Epoxidation | Sharpless epoxidation (Ti(O-iPr)4, DET) | Enantioselective formation of the epoxide | High enantiomeric excess | nih.gov |
Theoretical and Computational Chemistry in Phthalimidooxy Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of phthalimidooxy derivatives. For instance, a computational study on N-substituted isoindoline-1,3-dione (phthalimide) derivatives utilized the M06 meta-GGA hybrid functional with a 6-311G(d,p) basis set to evaluate their electronic properties. mdpi.com Such calculations for Methyl 2-(phthalimidooxy)propionate would elucidate key descriptors of its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies per atom | Reveals sites susceptible to nucleophilic or electrophilic attack. |
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For phthalimide (B116566) derivatives, these maps can highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the oxygen atoms.
Computational Reaction Pathway Mapping and Transition State Characterization
Understanding the mechanism of chemical reactions is crucial for optimizing reaction conditions and predicting product formation. Computational chemistry offers powerful tools to map reaction pathways and characterize transition states. For reactions involving phthalimidooxy compounds, such as their synthesis or degradation, computational methods can provide invaluable mechanistic insights.
Theoretical studies on the rearrangement of related alkoxy-substituted carbenes have shown that computational methods can distinguish between different possible reaction pathways, such as 1,2-hydrogen shifts versus 1,2-alkoxy shifts. nih.gov For a compound like this compound, computational reaction pathway mapping could be used to investigate its thermal or photochemical reactivity. This would involve locating the transition state structures connecting reactants, intermediates, and products on the potential energy surface. The calculated activation energies would then indicate the most favorable reaction pathway.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of flexible molecules like this compound.
Conformational analysis helps identify the most stable, low-energy conformations of the molecule. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein receptor. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, revealing how it might change its shape in different environments.
In Silico Structure-Activity Relationship (SAR) Development
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. researchgate.netarkat-usa.org This approach is instrumental in drug discovery for optimizing lead compounds.
In the context of phthalimidooxy research, both ligand-based and structure-based design approaches can be employed.
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities to build a model that predicts the activity of new compounds. For phthalimide derivatives, QSAR models have been developed to understand the structural requirements for activities such as HIV-1 integrase inhibition. researchgate.netarkat-usa.org These models have revealed that properties like lipophilicity and molecular flexibility can be crucial for activity. arkat-usa.org
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design methods like molecular docking can be used. mdpi.com This involves computationally placing the ligand (e.g., this compound) into the binding site of the protein to predict its binding affinity and orientation. Studies on phthalimide derivatives targeting the TGF-β pathway have used molecular docking to identify promising candidates with favorable binding energies. mdpi.com
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of active molecules or from a ligand-protein complex. These models can then be used to screen large virtual libraries of compounds to identify new potential hits. For phthalimide-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create pharmacophore models for anti-inflammatory activity. nih.gov
Predictive Algorithms for Novel Compound Discovery
The integration of machine learning and artificial intelligence with computational chemistry has led to the development of powerful predictive algorithms for discovering novel compounds. These algorithms can learn from large datasets of chemical structures and biological activities to predict the properties of new, untested molecules.
For the discovery of new phthalimidooxy derivatives with desired properties, predictive algorithms could be trained on existing data for related compounds. These models could then be used to generate new molecular structures with a high probability of exhibiting the desired activity, thereby accelerating the discovery process and reducing the need for extensive experimental screening.
Applications and Functional Investigations in Chemical and Biological Systems Excluding Clinical Human Data
Contributions to Advanced Organic Synthesis
The structural framework of Methyl 2-(phthalimidooxy)propionate lends itself to several applications in modern organic synthesis, from enabling complex reactions to serving as a foundational building block for larger molecules.
The phthalimido group is recognized for its role in directing and facilitating C-H functionalization reactions, a powerful strategy for streamlining the synthesis of complex molecules. The N-phthalimido group has been shown to be an effective protecting group for primary amines during rhodium-catalyzed functionalization of unactivated C–H bonds with donor/acceptor carbenes. nih.gov Due to its electron-withdrawing nature, the phthalimide (B116566) moiety can inductively shield nearby C-H bonds from reacting. nih.gov
Furthermore, the significant size of the phthalimido group can provide steric hindrance, protecting certain sites from C-H functionalization and thereby leading to enhanced stereoselectivity in the desired product. nih.gov This directing and protective capacity makes the phthalimide component a valuable tool in reactions that aim to modify specific, otherwise unreactive, C-H bonds within a molecule. nih.gov
Propionate (B1217596) and its derivatives are fundamental building blocks in the synthesis of a wide array of complex chemical structures, particularly in the realm of natural products and pharmaceuticals. For instance, α-imino esters, which are structurally related to the title compound, are valuable precursors for synthesizing various natural and unnatural α-amino acid derivatives that exhibit a wide range of biological activities. researchgate.net The synthesis of compounds like methyl 2-hydroxyimino-3-phenyl-propionate highlights the utility of the propionate scaffold as a starting point for creating chiral amino acids. researchgate.net
The core structure of methyl propionate is a key precursor for methyl methacrylate, a significant industrial building-block molecule. researchgate.net Given that the propionate unit is a common motif in polyketide natural products and other biologically active molecules, this compound can be regarded as a potential chiral precursor, where the phthalimidooxy group serves to protect and activate the α-position for further synthetic transformations.
The phthaloyl (Phth) group is a classic and widely used protecting group for primary amines, a strategy that is essential in multi-step syntheses, especially in peptide chemistry. thieme-connect.deorganic-chemistry.org This protection is necessary to prevent the highly nucleophilic amino group from engaging in unwanted side reactions. The formation of a phthalimide is a robust method to mask a primary amine, as the resulting imide is stable to various reaction conditions, including the acidic hydrolysis of esters. thieme-connect.de
The introduction of the phthalyl group can be achieved through several methods, including the reaction of an amine with phthalic anhydride, sometimes under microwave irradiation for a fast and solvent-free approach. The classical Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide to form the protected amine. thieme-connect.deorganic-chemistry.org A significant advantage of using the phthalimide group is its reliable removal; hydrazinolysis using hydrazine (B178648) hydrate (B1144303) is the most common and efficient method to deprotect the amine, yielding the free amine and a phthalhydrazide (B32825) byproduct. thieme-connect.de
Biological Activity Assessment in Preclinical Models
The phthalimide nucleus is a well-known pharmacophore present in numerous biologically active compounds. This has prompted the screening of various phthalimide derivatives for a range of therapeutic activities.
The search for novel antimicrobial agents has led to the investigation of phthalimide derivatives. nih.govf1000research.comresearchgate.net In a study focused on phthalimide and N-phthaloylglycine esters, several compounds were designed and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi. nih.govnih.gov
A compound closely related to the subject of this article, a phthalimide aryl ester with a methyl substituent (designated as compound 3b), demonstrated notable activity. nih.govnih.gov It was effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as pathogenic yeasts (Candida tropicalis and Candida albicans), all with a Minimum Inhibitory Concentration (MIC) value of 128 µg/mL. nih.govnih.govresearchgate.net This suggests that the phthalimide ester structure is a promising scaffold for developing broad-spectrum antimicrobial agents.
Further investigation revealed that this compound acts synergistically with the conventional antibiotic Chloramphenicol against P. aeruginosa, indicating a potential application in combination therapies to combat resistant bacterial strains. nih.govnih.gov The antifungal mechanism against C. albicans was also probed; the MIC value increased significantly in the presence of ergosterol (B1671047), suggesting that the compound may interfere with the integrity of the fungal cell membrane where ergosterol is a key component. nih.govnih.gov
Table 1: In Vitro Antimicrobial Activity of Phthalimide Aryl Ester (3b) Data sourced from a study on Phthalimide and N-phthaloylglycine Esters. nih.govnih.gov
| Test Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 128 |
| Pseudomonas aeruginosa | ATCC 25853 | 128 |
| Candida tropicalis | ATCC 13803 | 128 |
| Candida albicans | ATCC 76485 | 128 |
In Vitro Cellular and Biochemical Assays
Anti-inflammatory Response Modulation
The potential of phthalimide derivatives, including this compound, as anti-inflammatory agents has been a subject of significant research. elsevierpure.comnih.gov The overproduction of nitric oxide (NO) is a key factor in various inflammatory conditions, making the reduction of NO production a viable strategy for developing new anti-inflammatory drugs. elsevierpure.comnih.gov
In a study evaluating a series of phthalimide analogs, their anti-inflammatory activities were assessed by measuring lipopolysaccharide (LPS)-stimulated NO production in cultured murine macrophage RAW264.7 cells. elsevierpure.com The findings revealed that the biological activity was associated with the presence of a free hydroxyl group at specific positions (C-4 and C-6) and the size of the N-substituted alkyl chain. elsevierpure.com One particular derivative, compound IIh, demonstrated potent inhibitory activity with an IC50 value of 8.7 µg/mL. elsevierpure.comnih.gov
Further investigation into the mechanism of action of compound IIh showed that its inhibitory effect was linked to the downregulation of both the mRNA and protein expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production during inflammation. elsevierpure.comnih.gov Additionally, this compound suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. elsevierpure.comnih.gov The anti-inflammatory action of compound IIh was also connected to the suppression of the Toll-like receptor (TLR)4 signaling pathway. elsevierpure.comnih.gov This was achieved by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and interferon-β. elsevierpure.comnih.gov These findings suggest that novel phthalimides could be promising candidates for the development of new anti-inflammatory treatments. elsevierpure.comnih.gov
Another study synthesized a pivalate-based Michael compound, MAK01, and evaluated its potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. nih.gov The in vitro results were promising, indicating that MAK01 has the potential to be a selective anti-inflammatory agent with a greater inhibitory effect on COX-2 compared to COX-1. nih.gov The 5-lipoxygenase (5-LOX) enzyme, which is key in producing inflammatory leukotrienes, was also significantly inhibited by MAK01 at higher concentrations. nih.gov
Table 1: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound | Target | Effect | IC50 Value |
| Compound IIh | iNOS, TNF-α, IL-1β, TLR4 signaling pathway | Inhibition of NO production, downregulation of mRNA and protein expression, suppression of pro-inflammatory cytokines | 8.7 µg/mL |
| MAK01 | COX-2, 5-LOX | Selective inhibition of COX-2, significant inhibition of 5-LOX at higher concentrations | 314 µg/mL (COX-1), 105 µg/mL (5-LOX) |
Antineoplastic Activity in Cell Lines
The antineoplastic potential of various chemical compounds is often evaluated through their cytotoxic effects on cancer cell lines. A series of α-methyl-β-alkylaminopropiophenone derivatives have demonstrated potent antineoplastic effects. nih.gov In tissue culture, these agents showed significant cytotoxicity, suppressing the growth of several murine and human cancer cell lines. nih.gov
One particular compound from this series, α-methyl-β-hexamethyleneiminopropiophenone, was found to significantly reduce DNA synthesis in Tmolt-3 cells at a concentration of 25 microM within a 60-minute incubation period. nih.gov The primary mechanism of action for this compound appears to be the reduction of de novo purine (B94841) synthesis and the inhibition of inosine (B1671953) monophosphate (IMP) dehydrogenase activity. nih.gov Additionally, significant inhibition of dihydrofolate reductase activity and the occurrence of DNA strand scission were observed. nih.gov
Furthermore, 1,8-naphthalimide (B145957) derivatives are known for their ability to intercalate with DNA, a property that contributes to their biological activities, including anticancer effects. nih.gov Research has focused on synthesizing various naphthalimide derivatives by substituting different positions on the 1,8-naphthalimide ring to explore their potential as anticancer agents against a broad range of cancer cell lines. nih.gov Some of these derivatives have shown enhanced activity compared to standard treatments like cisplatin. nih.gov
Gold complexes containing imidazolyl ligands have also been investigated as potential anticancer drugs. mdpi.com Specifically, heteroleptic azolate/halide or imidazolate/phosphane gold(I) complexes have shown high cytotoxic effects in various cancer cell lines, including lung cancer, with fewer off-target effects compared to cisplatin. mdpi.com
Enzyme Inhibition Profiles
The inhibitory effects of various compounds on specific enzymes are a key area of pharmacological research. For instance, a series of α-methyl-β-alkylaminopropiophenone derivatives have been shown to inhibit several key enzymes involved in cellular processes. nih.gov In studies on Tmolt-3 cells, one of these derivatives, α-methyl-β-hexamethyleneiminopropiophenone, was found to significantly inhibit dihydrofolate reductase and inosine monophosphate (IMP) dehydrogenase. nih.gov
In the context of anti-inflammatory research, a newly synthesized pivalate-based Michael compound, MAK01, was evaluated for its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The results indicated that MAK01 exhibited a greater inhibitory effect on COX-2 than on COX-1, suggesting its potential as a selective anti-inflammatory agent. nih.gov The compound also demonstrated significant inhibition of the 5-LOX enzyme at higher concentrations. nih.gov
Furthermore, certain gold compounds have been identified as potent inhibitors of thioredoxin reductase (TrxR), a known target for these types of compounds. mdpi.com In a study involving non-small cell lung cancer cell lines, two gold(I) compounds, 7 and 8, which feature a C-Au-P structure, showed the highest degree of TrxR inhibition after 24 hours of treatment. mdpi.com Compound 8, in particular, achieved over 80% reduction in TrxR activity in both cell lines. mdpi.com These gold compounds were also found to inhibit human dihydrofolate reductase (hDHFR), with compound 8 reducing its enzymatic activity by 80% at a dihydrofolate concentration comparable to the Michaelis constant (Km), with an IC50 of approximately 15 µM. mdpi.com
Animal Model Pharmacological Studies (Preclinical)
Anticonvulsant Efficacy in Animal Seizure Models
Phthalimide-based derivatives have been investigated for their anticonvulsant properties, with some showing activity similar to phenytoin (B1677684) by inhibiting sodium channels. nih.gov A study involving fourteen analogs of a 2-substituted phthalimide pharmacophore evaluated their anticonvulsant activities in pentylenetetrazole (PTZ)-induced and maximal electroshock (MES) seizure models in animals. nih.gov
The in vivo screening results demonstrated that all the synthesized analogs had the ability to protect against both MES and PTZ-induced seizures. nih.gov Specifically, compounds 3 and 9 were more active than the standard drug phenytoin in elevating the threshold for clonic seizures at 30 minutes post-administration. nih.gov In the tonic seizure model (MES), compounds 3, 6, 7, 11, 13, and 14 provided 100% protection, indicating high potency. nih.gov Compound 3 emerged as the most potent in both the PTZ and MES models. nih.gov
Docking studies using a model of the open pore of the sodium channel (NaV1.2) suggested that these compounds interact primarily with residues in the II-S6 segment of the channel through hydrogen bonds and have additional hydrophobic interactions with other domains in the inner pore. nih.gov These findings indicate that some of these novel phthalimide derivatives are more potent than phenytoin in protecting against both clonic and tonic seizures. nih.gov
Table 2: Anticonvulsant Activity of Phthalimide Analogs in Animal Models
| Compound | Seizure Model | Observation |
| Analogs (general) | MES and PTZ | All analogs showed protective ability. |
| Compound 3 | PTZ and MES | Most potent in both models. Elevated clonic seizure threshold more than phenytoin. 100% protection in tonic seizure. |
| Compound 9 | PTZ | Elevated clonic seizure threshold more than phenytoin. |
| Compounds 6, 7, 11, 13, 14 | MES | 100% protection in tonic seizure. |
Assessment of Plant Growth Regulatory Effects
The application of certain chemical compounds can significantly influence plant growth and development. For example, methyl jasmonate (MeJA), a known plant growth regulator, has been studied for its effects on various plant species. nih.govresearchgate.net
In a study involving sunflower, tomato, and soybean plants, treatment with MeJA, particularly at higher concentrations (0.5, 1.0, and 2.5 mM), resulted in a significant decrease in both plant height (up to 39%) and biomass (up to 79%). researchgate.net Conversely, MeJA application led to a substantial increase in leaf trichome density, with the effect being more pronounced at higher concentrations. researchgate.net The study also noted changes in cuticle composition and thickness, as well as stomatal density, although these effects were less pronounced than the changes in trichome density. researchgate.net Specifically, high concentrations of MeJA increased the relative content of phenolic compounds and cutin in the leaf cuticle while decreasing the polysaccharide content. researchgate.net
Another study investigated the use of plant growth regulators to mitigate the damage caused by the herbicide 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) in cotton plants. nih.gov Exposure to MPCA-Na was found to negatively impact cotton yield by reducing the number of bolls and the weight of individual bolls. nih.gov The application of certain plant growth regulators, however, led to an increase in both single boll weight and the total number of bolls following exposure to the herbicide. nih.gov
Investigation of Herbicidal and Fungicidal Potential
The potential of N-(alkoxy)diphenyl ether carboxamide derivatives as novel fungicides has been explored, with a focus on their ability to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov In one study, a series of these compounds were synthesized and tested for their ability to inhibit the mycelial growth of four different plant pathogens. nih.gov
The results of the mycelial growth inhibition experiment showed that compound M15 was particularly effective, exhibiting an inhibition rate of over 60% at a concentration of 50 μg/mL against all four pathogens. nih.gov Structure-activity relationship studies indicated that derivatives with an N-O-benzyl substitution generally showed better antifungal activity, especially when a halogen was introduced onto the benzyl (B1604629) group. nih.gov
Further in vitro and in vivo tests demonstrated that compound M15 not only inhibited the enzymatic activity of SDH but also effectively protected rice plants from infection by Rhizoctonia solani. nih.gov At a concentration of 200 μg/mL, the protective effect of M15 was comparable to that of a control fungicide. nih.gov These findings suggest that the N-(alkoxy)diphenyl ether carboxamide structure could serve as a promising starting point for the development of new SDH inhibitor fungicides. nih.gov
Additionally, the plant growth regulator methyl jasmonate (MeJA) has been shown to possess fungicidal properties. nih.gov In a study on Aspergillus flavus, a fungus that produces carcinogenic aflatoxins, MeJA was found to inhibit aflatoxin production by as much as 96% when added to the growth medium at concentrations ranging from 10⁻³ to 10⁻⁸ M. nih.gov Exposure of the fungal cultures to MeJA vapor also resulted in a similar inhibition of aflatoxin production. nih.gov
Table 3: Fungicidal Activity of Investigated Compounds
| Compound | Target Organism/Enzyme | Key Findings |
| Compound M15 | Four plant pathogens, Succinate Dehydrogenase (SDH) | >60% mycelial growth inhibition at 50 µg/mL. Effective protection of rice from R. solani. |
| Methyl Jasmonate (MeJA) | Aspergillus flavus | Up to 96% inhibition of aflatoxin production in growth medium. |
Interdisciplinary Applications
The unique structural features of this compound have prompted explorations into its utility at the interface of chemistry and biology. The following sections detail its application in the precise construction of peptides and in the design of molecular tools for probing complex biological processes.
Peptide Synthesis and Conjugation Strategies
The synthesis of peptides with well-defined structures is fundamental to various fields, from materials science to therapeutic development. The efficiency and precision of peptide synthesis often rely on the strategic use of protecting groups and coupling reagents. While direct, extensive research on the use of this compound in mainstream peptide synthesis is not widely documented in publicly accessible literature, its structural motifs suggest potential, yet unconfirmed, roles in specialized applications.
The development of novel strategies for peptide conjugation—the process of linking peptides to other molecules—is a vibrant area of research. These conjugation strategies are critical for creating advanced materials, targeted drug delivery systems, and sophisticated diagnostic agents. The inherent reactivity of molecules structurally related to this compound could, in principle, be harnessed for such purposes, although specific examples are not readily found in current scientific databases.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting the intricate workings of biological systems. These small molecules are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in a controlled manner. An ideal chemical probe exhibits high selectivity and potency for its intended target, enabling the elucidation of complex cellular pathways and disease mechanisms.
The potential of a compound to serve as a chemical probe is often dictated by its ability to be chemically modified for the attachment of reporter tags (e.g., fluorescent dyes or affinity labels) without compromising its biological activity. While the core structure of this compound contains functionalities that could theoretically be exploited for such modifications, there is a notable absence of published studies detailing its development or use as a chemical probe in biological research. The scientific community has yet to report on the specific biological targets, if any, of this compound or its utility in elucidating biological pathways.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(phthalimidooxy)propionate in academic laboratories?
this compound can be synthesized via nucleophilic substitution reactions. For example, methyl 2-(chlorocarbonyloxy)propionate derivatives may react with phthalimide nucleophiles in the presence of catalysts like hexaalkylguanidinium chloride hydrochloride. However, racemization can occur during synthesis due to SN2 mechanisms, particularly when chloride ions from the catalyst exchange with reactive groups in the intermediate . Purification steps (e.g., recrystallization from ether/petroleum ether mixtures) are critical to isolate the desired product .
Q. What safety protocols are essential for handling this compound?
Follow strict PPE guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Store the compound away from oxidizers in a cool, dry environment. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes .
Q. How should this compound be stored to ensure stability?
Store in amber glass containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Stability testing under varying humidity (30–70% RH) and temperature conditions is recommended to determine degradation thresholds .
Advanced Research Questions
Q. How can racemization be minimized during enantioselective synthesis of this compound derivatives?
Racemization often arises from SN2-mediated chloride exchange in intermediates. To mitigate this, use non-ionic catalysts or low-polarity solvents to reduce nucleophilic interference. Kinetic studies suggest that lowering reaction temperatures (<4°C) and shortening contact time between intermediates and catalysts can improve enantiomeric excess by >90% .
Q. What analytical techniques are optimal for characterizing this compound purity and structure?
- NMR : Key signatures include δ 1.5–1.7 ppm (CH3 of propionate), δ 3.7–3.9 ppm (ester OCH3), and δ 7.6–7.8 ppm (phthalimide aromatic protons).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time correlates with ester group hydrophobicity .
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z corresponding to C12H12NO5+ (calculated 258.07) .
Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?
Density Functional Theory (DFT) simulations can model transition states to compare SN1 vs. SN2 pathways. For example, steric hindrance at the reaction center may favor retention of configuration, while solvent polarity effects can alter activation energies .
Q. What experimental designs resolve contradictions in reported reaction yields under different catalytic conditions?
Systematic optimization using Design of Experiments (DoE) is recommended. Variables include catalyst loading (0.1–1.0 eq.), solvent polarity (e.g., DMF vs. THF), and reaction time (1–24 hrs). Response surface methodology can identify interactions between parameters, while kinetic profiling clarifies rate-limiting steps .
Data Contradiction Analysis
Q. Why do studies report varying enantiomeric excess (ee) values for this compound derivatives?
Discrepancies may stem from differences in catalyst purity, solvent hygroscopicity, or post-reaction workup. For example, residual moisture can hydrolyze intermediates, reducing ee. Replicate studies under controlled humidity (<5% H2O) and standardized catalyst batches are advised .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show degradation via ester hydrolysis at pH >8.0. Below pH 5.0, the compound remains stable (<5% degradation). Use buffered solutions (pH 6–7) for biological assays to balance solubility and stability .
Methodological Recommendations
Q. What are best practices for quantifying this compound in complex matrices (e.g., biological samples)?
Use LC-MS/MS with deuterated internal standards to correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Validate recovery rates (>85%) and limit of detection (LOD <10 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
